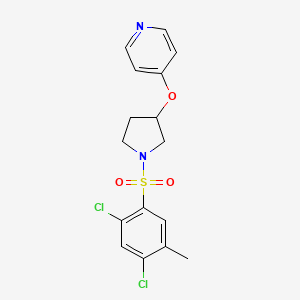

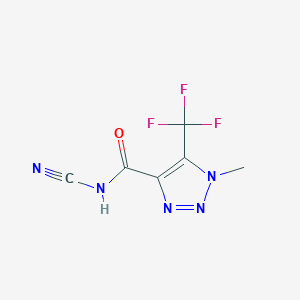

N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” is a chemical compound with the CAS Number: 2288889-01-8 . It has a molecular weight of 219.13 . This compound belongs to the class of organofluorines, specifically the trifluoromethyl group .

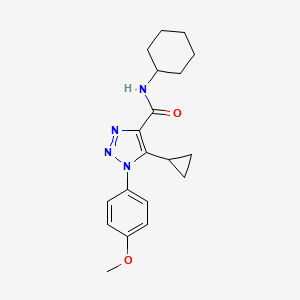

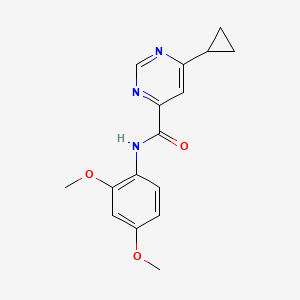

Molecular Structure Analysis

The molecular structure of “N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI Code for this compound is 1S/C6H4F3N5O/c1-14-4(6(7,8)9)3(12-13-14)5(15)11-2-10/h1H3,(H,11,15) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” include a molecular weight of 219.13 . The compound is part of the trifluoromethyl group, which is known for its significant electronegativity .Applications De Recherche Scientifique

Medicinal Chemistry

This compound is a type of 1,2,3-triazole, which has been used in medicinal chemistry . For example, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . They have also been used for c-Met inhibition, such as the current clinical candidate Savolitinib .

Fluorescent Probes

1,2,3-Triazoles, including this compound, have been used as fluorescent probes . This application is important in various fields, including biological research and medical diagnostics.

Structural Units of Polymers

These heterocycles have been used as structural units of polymers . This application is crucial in materials science, particularly in the development of new materials with unique properties.

Organic Synthesis

1,2,3-Triazoles are important in organic synthesis . They have high chemical stability and strong dipole moment, making them useful in various synthetic applications .

Supramolecular Chemistry

This compound, as a type of 1,2,3-triazole, has found applications in supramolecular chemistry . This involves the study of entities of greater complexity than individual molecules, which is crucial in understanding many biological structures and functions.

Bioconjugation

1,2,3-Triazoles have been used in bioconjugation . This is a chemical strategy that forms a stable covalent link between two molecules, usually a biomolecule and another functional molecule.

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles have been used due to their versatile applications . They can be used to probe biological systems and to understand biological functions at the molecular level.

Drug Discovery

1,2,3-Triazoles, including this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Orientations Futures

The future directions for “N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. As part of the trifluoromethyl group, these compounds could have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5O/c1-14-4(6(7,8)9)3(12-13-14)5(15)11-2-10/h1H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQJTSWTZFFXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)NC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)

![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2671686.png)